molecular formula C10H7BrClNO B596927 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole CAS No. 196877-21-1

5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole

Cat. No.: B596927
CAS No.: 196877-21-1
M. Wt: 272.526
InChI Key: GXWRVIHWVWKODF-UHFFFAOYSA-N
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Description

5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole is a heterocyclic compound that features an isoxazole ring substituted with a bromomethyl group at the 5-position and a 2-chlorophenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole typically involves the following steps:

    Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

    Introduction of Bromomethyl Group: The bromomethyl group can be introduced via bromination of a methyl group attached to the isoxazole ring. This can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN).

    Attachment of 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative of the 2-chlorophenyl group and a halogenated isoxazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for the cycloaddition and bromination steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromomethyl group in 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the bromomethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction Reactions: The compound can also undergo reduction reactions, particularly at the isoxazole ring, leading to the formation of reduced isoxazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out in aqueous or organic solvents under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Reactions are typically carried out in anhydrous solvents such as tetrahydrofuran (THF) or ether.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and various substituted amines.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced isoxazole derivatives.

Scientific Research Applications

5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and inflammatory diseases.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: The compound can be used as a probe to study various biological processes, particularly those involving enzyme-catalyzed reactions.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets such as enzymes or receptors. The bromomethyl group can serve as a reactive site for covalent modification of target proteins, while the isoxazole ring can provide structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-(chloromethyl)-3-(2-chlorophenyl)Isoxazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    5-(bromomethyl)-3-(4-chlorophenyl)Isoxazole: Similar structure but with a 4-chlorophenyl group instead of a 2-chlorophenyl group.

    5-(bromomethyl)-3-phenylIsoxazole: Similar structure but without the chlorine substituent on the phenyl ring.

Uniqueness

5-(bromomethyl)-3-(2-chlorophenyl)Isoxazole is unique due to the presence of both the bromomethyl and 2-chlorophenyl groups, which can impart specific reactivity and selectivity in chemical reactions. The combination of these substituents can also influence the compound’s physical and chemical properties, making it suitable for specific applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-(bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrClNO/c11-6-7-5-10(13-14-7)8-3-1-2-4-9(8)12/h1-5H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXWRVIHWVWKODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NOC(=C2)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00697959
Record name 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196877-21-1
Record name 5-(Bromomethyl)-3-(2-chlorophenyl)-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00697959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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